molecular formula C6H3F4N B2855371 3,5-Difluoro-4-(difluoromethyl)pyridine CAS No. 1804935-03-2

3,5-Difluoro-4-(difluoromethyl)pyridine

Cat. No.: B2855371
CAS No.: 1804935-03-2
M. Wt: 165.091
InChI Key: YDRXPPSPQGSMRU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(difluoromethyl)pyridine is a fluorinated pyridine derivative with the chemical formula C6H3F4N. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a difluoromethyl group at the 4th position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 3,5-difluoropyridine using difluoromethylating agents under specific reaction conditions

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(difluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activity and affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(difluoromethyl)pyridine is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(difluoromethyl)-3,5-difluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRXPPSPQGSMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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